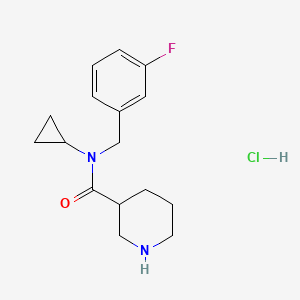

N-Cyclopropyl-N-(3-fluorobenzyl)piperidine-3-carboxamide hydrochloride

Description

N-Cyclopropyl-N-(3-fluorobenzyl)piperidine-3-carboxamide hydrochloride (CAS: 1417793-24-8, molecular formula: C₁₆H₂₂ClFN₂O) is a piperidine-based carboxamide derivative functionalized with a cyclopropyl group and a 3-fluorobenzyl substituent. Its molecular weight is 312.81 g/mol, and it is cataloged under MDL number MFCD22631640 .

Properties

IUPAC Name |

N-cyclopropyl-N-[(3-fluorophenyl)methyl]piperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN2O.ClH/c17-14-5-1-3-12(9-14)11-19(15-6-7-15)16(20)13-4-2-8-18-10-13;/h1,3,5,9,13,15,18H,2,4,6-8,10-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXRZXZOZCLCCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N(CC2=CC(=CC=C2)F)C3CC3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1417793-24-8 | |

| Record name | 3-Piperidinecarboxamide, N-cyclopropyl-N-[(3-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-N-(3-fluorobenzyl)piperidine-3-carboxamide hydrochloride typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, which often involves the use of diazo compounds and transition metal catalysts.

Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached through a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the piperidine derivative.

Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-(3-fluorobenzyl)piperidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenated reagents and strong bases or acids are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Cyclopropyl-N-(3-fluorobenzyl)piperidine-3-carboxamide hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a lead compound for drug development.

Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-(3-fluorobenzyl)piperidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural motifs with several classes of molecules:

a) Piperidine Carboxamides with Fluorinated Substituents

- N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride (CAS: 1909326-30-2):

- Structural Differences : Replaces the cyclopropyl and 3-fluorobenzyl groups with a trifluoromethyl group and methyl substitution.

- Properties : Higher hydrophobicity and metabolic stability due to the trifluoromethyl group. Purity ≥95%, with applications in pharmaceuticals and agrochemicals .

- Key Data :

| Property | Target Compound | Trifluoromethyl Analogue |

|---|---|---|

| Molecular Weight | 312.81 g/mol | 232.63 g/mol |

| Substituent Influence | Moderate lipophilicity | Enhanced hydrophobicity |

| Commercial Availability | Discontinued | Available |

b) Cyclopropane-Containing Derivatives

- [1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester: Structural Differences: Features a benzyl ester instead of a carboxamide and lacks the 3-fluorobenzyl group. Applications: Used as a building block in peptide mimetics but lacks the halogenated aromatic moiety critical for receptor binding in the target compound .

c) 3-Fluorobenzyl-Substituted Ligands

- 4-Chloro-N-((3-fluorobenzyl)(methyl)carbamothionyl)benzamide (L1) :

Physicochemical and Pharmacological Properties

Limited data exist for the target compound, but inferences can be drawn from analogues:

- Lipophilicity: The cyclopropyl group enhances rigidity and membrane permeability compared to linear alkyl chains. The 3-fluorobenzyl group contributes moderate aromatic interactions but may reduce solubility compared to non-halogenated analogues .

- Metabolic Stability : Piperidine derivatives generally exhibit better metabolic profiles than pyrrolidines, though the trifluoromethyl analogue’s stability surpasses the target compound due to fluorine’s electronegative effects .

Biological Activity

N-Cyclopropyl-N-(3-fluorobenzyl)piperidine-3-carboxamide hydrochloride, with CAS Number 1417793-24-8, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential clinical applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a cyclopropyl group and a 3-fluorobenzyl moiety. The presence of the trifluoromethyl group has been shown to enhance biological activity by improving pharmacokinetic properties such as solubility and permeability across biological membranes .

Research indicates that this compound may exert its effects through multiple pathways:

- Inhibition of Oncogenic Pathways : The compound has been noted for its ability to inhibit c-MET kinase activity, which is crucial in various cancers including lung and breast cancer. This inhibition can impede tumor growth and metastasis .

- Neurotransmitter Modulation : The piperidine structure allows interaction with neurotransmitter receptors, potentially affecting serotonin and dopamine pathways, which could be beneficial in treating neurological disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Treatment : A study demonstrated that the compound effectively reduced tumor size in xenograft models of breast cancer when administered at specific dosages. The mechanism involved downregulation of c-MET signaling pathways, leading to apoptosis in cancer cells .

- Neurological Applications : In preclinical trials assessing the compound's effects on neurodegenerative disorders, it was shown to improve cognitive functions in animal models by modulating serotonin levels, suggesting potential for treating conditions like depression or anxiety .

Q & A

What synthetic methodologies are recommended for preparing N-Cyclopropyl-N-(3-fluorobenzyl)piperidine-3-carboxamide hydrochloride?

Basic Research Question

The synthesis of this compound typically involves coupling reactions between piperidine-3-carboxamide derivatives and fluorobenzyl/cyclopropyl moieties. A common approach utilizes carbodiimide-based coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDC) in polar aprotic solvents like N-methylpyrrolidone (NMP) at elevated temperatures (e.g., 90°C). Post-reaction purification often employs column chromatography with gradients of methanol in dichloromethane (2–3% methanol) to isolate the product . Yield optimization may require adjusting reaction time, stoichiometry, or solvent choice.

How can researchers confirm the structural integrity of this compound post-synthesis?

Basic Research Question

Structural validation relies on a combination of 1H NMR , 13C NMR , and mass spectrometry . For example, in related fluorobenzyl-piperidine carboxamides, characteristic peaks in 1H NMR include aromatic proton resonances (δ 7.15–7.50 ppm for fluorobenzyl groups) and piperidine ring protons (δ 3.30–3.60 ppm for CH2-N linkages). High-resolution mass spectrometry (HRMS) can confirm the molecular ion ([M+H]+) with precision. Column-purified samples should also undergo HPLC analysis (≥98% purity) to exclude impurities .

What solvent systems are optimal for solubility and formulation studies of this hydrochloride salt?

Basic Research Question

Hydrochloride salts of piperidine carboxamides generally exhibit high solubility in polar solvents such as water , dimethyl sulfoxide (DMSO) , and methanol . For in vitro assays, prepare stock solutions in DMSO (10–50 mM) and dilute with aqueous buffers (e.g., PBS) to avoid precipitation. Stability studies should monitor pH-dependent degradation, as protonation of the piperidine nitrogen enhances aqueous solubility but may alter reactivity under acidic conditions .

How does the fluorobenzyl moiety influence the compound’s pharmacological activity?

Advanced Research Question

The 3-fluorobenzyl group enhances lipophilicity and target binding affinity via halogen bonding interactions, as observed in structurally related arylcyclohexylamines (e.g., 3-fluoro PCP hydrochloride). Computational docking studies suggest the fluorine atom engages with aromatic residues in receptor pockets (e.g., NMDA receptors). Comparative SAR studies with non-fluorinated analogs reveal significant differences in potency and selectivity, emphasizing the role of fluorine in modulating pharmacokinetics .

What computational tools are suitable for modeling this compound’s interaction with biological targets?

Advanced Research Question

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are critical. MD can predict binding modes in protein active sites (e.g., using GROMACS or AMBER), while DFT optimizes the compound’s conformation and electrostatic potential surfaces. For example, Hirshfeld surface analysis of similar fluorinated carboxamides reveals intermolecular interactions (e.g., C–H···F) that stabilize crystal packing, which may correlate with in vivo stability .

How should researchers address contradictory yield data in scaled-up synthesis?

Advanced Research Question

Discrepancies in yields (e.g., 37% vs. 30% in analogous reactions) often stem from reaction scale , catalyst efficiency , or purification losses . Systematic optimization includes:

- Screening alternative coupling agents (e.g., HATU vs. EDC).

- Conducting reactions under inert atmospheres to minimize side reactions.

- Employing microwave-assisted synthesis to enhance reaction homogeneity.

Documenting reaction parameters (e.g., temperature gradients, stirring rates) ensures reproducibility .

What crystallographic techniques are recommended for resolving this compound’s 3D structure?

Advanced Research Question

Single-crystal X-ray diffraction is the gold standard. For fluorinated analogs, data collection at low temperatures (100 K) improves resolution. Key steps:

Grow crystals via slow evaporation in solvent mixtures (e.g., ethanol/water).

Resolve fluorine atom positions using high-intensity synchrotron radiation.

Refine structures with software like SHELXL, accounting for disorder in flexible cyclopropyl or piperidine groups.

Published studies on difluoro-N-(pyridyl)benzamides demonstrate the utility of crystallography in confirming stereochemistry and non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.